Ethyl 2-[(4-methylbenzoyl)amino]acetate
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Overview
Description
Synthesis Analysis
- The synthesis of related compounds often involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, as described by (Mohamed, 2014) and (Kalhor, 2015).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed through crystallography, revealing non-planar configurations and significant stabilization via intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
- Amino-imino derivatives have been synthesized from reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different cyanoacrylate derivatives (Mohamed, 2021).
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate was prepared, showcasing the potential for complex chemical reactions involving ethyl acetate derivatives (Choi & Kim, 2017).
Physical Properties Analysis
- Specific physical properties of these compounds, such as solubility, melting points, and crystal structure, can be inferred from studies like those by (DyaveGowda et al., 2002), providing insights into their stability and behavior under different conditions.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are highlighted in studies like those of (Mohamed, 2014) and (Kalhor, 2015), which discuss the synthesis of various derivatives and their potential functionalities.
Scientific Research Applications
Parabens in Aquatic Environments
Parabens, including compounds similar in structure to Ethyl 2-[(4-methylbenzoyl)amino]acetate, are primarily used as preservatives in various products. A comprehensive review of parabens highlighted their occurrence, fate, and behavior in aquatic environments, emphasizing their widespread presence due to continuous environmental introduction. These compounds, being phenolic in nature, can react with free chlorine, forming halogenated by-products. Despite their biodegradability, parabens persist in surface water and sediments, raising concerns about their environmental impact and necessitating further research on their toxicity and degradation products (Haman et al., 2015).
Ionic Liquids in Biopolymer Processing
This compound shares structural similarities with ionic liquids, compounds known for their ability to dissolve biopolymers like cellulose and chitin. The review on ionic liquid-based technologies, particularly focusing on 1-Ethyl-3-Methylimidazolium Acetate ([C2mim][OAc]), underlines the urgency to evaluate its toxicity and environmental impact due to its potential for industrial scale use. This assessment is crucial for understanding the environmental fate of such compounds and ensuring their safe application in various technologies (Ostadjoo et al., 2018).
Process Intensification in Ethyl Acetate Production
Exploring the production processes of ethyl acetate, a solvent closely related to this compound, reveals the benefits of process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation, offer advantages over traditional processes by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic efficiency. The review sheds light on the significant impact of process parameters on the purity and overall production rate of ethyl acetate (Patil & Gnanasundaram, 2020).
Synthesis and Antioxidant Properties of Isoxazolone Derivatives
The synthesis of isoxazolone derivatives, through reactions involving compounds like ethyl acetoacetate (structurally related to this compound), showcases their significant biological and medicinal properties. A study focusing on the facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones highlights the potential of these derivatives as intermediates in the production of various heterocycles. This research contributes to the development of new, environmentally friendly procedures for preparing biologically active heterocycles (Laroum et al., 2019).
Mechanism of Action
Mode of Action
It’s known to be involved in oxidative cross-coupling reactions with indoles .
Biochemical Pathways
The compound is known to participate in oxidative coupling reactions with various indole derivatives . This suggests that it may play a role in the metabolism of indole compounds, which are important in many biological processes, including the synthesis of tryptophan and serotonin.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
Its involvement in oxidative cross-coupling reactions suggests that it may influence the synthesis and metabolism of indole compounds .
Action Environment
Like all chemical reactions, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQYXFXTGCTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376992 |
Source
|
Record name | ethyl 2-[(4-methylbenzoyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122081-29-2 |
Source
|
Record name | ethyl 2-[(4-methylbenzoyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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